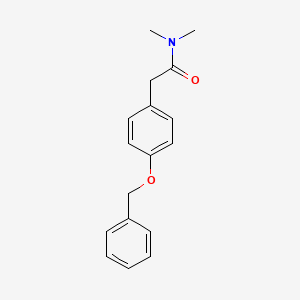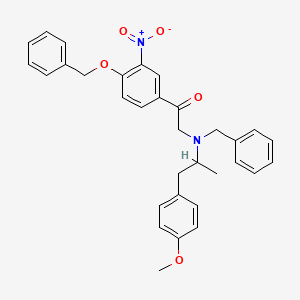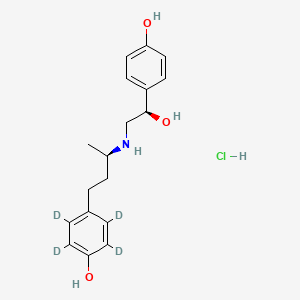
n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid
Übersicht
Beschreibung
N-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) is an arachidonoyl amino acid . It has been isolated and characterized from bovine brain . The glycine congener was further characterized and found to suppress formalin-induced pain in rats .
Synthesis Analysis
The synthesis of NAG-3H-ABA is not explicitly detailed in the available resources .Molecular Structure Analysis
The molecular formula of NAG-3H-ABA is C24H39NO4 . The formal name is 3-hydroxy-4-[[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraen-1-yl]amino]-butanoic acid .Chemical Reactions Analysis
The specific chemical reactions involving NAG-3H-ABA are not detailed in the available resources .Physical And Chemical Properties Analysis
NAG-3H-ABA has a molecular weight of 405.57 . It is supplied as a solution in methyl acetate . The solubility of NAG-3H-ABA is 20 mg/ml in DMF, 15 mg/ml in DMSO, and 30 mg/ml in Ethanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Arachidonoyl Amino Acids
“n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid” is one of the derivatives of arachidonoyl amino acids. These derivatives, including those of glycine, phenylalanine, proline, valine, γ-aminobutyric acid (GABA), dihydroxyphenylalanine, tyrosine, tryptophan, and alanine, were synthesized to study the biological properties of acylamino acids .
Inhibition of Fatty Acid Amide Hydrolase
Among all the acylamino acids studied, AA-Gly showed the highest inhibitory activity toward fatty acid amide hydrolase from rat brain (IC 50 6.5 μM). AA-Phe, AA-Tyr, and AA-GABA exhibited a weak but detectable inhibitory effect (IC 50 55, 60, and 50 μM, respectively) .
Inhibition of Cabbage Phospholipase D
All the arachidonoylamino acids inhibited cabbage phospholipase D to various degrees; AA-GABA and AA-Phe proved to be the most active (IC 50 20 and 27 μM, respectively) .
Metabolism in Rat Liver and Nerve Tissue
Attempts to detect the biosynthesis of AA-Tyr in homogenates of rat liver and nerve tissue in vitro were unsuccessful; however, AA-dopamine and AA-Phe, the products of its metabolism, were found .
Non-Cytotoxic Effect Toward Glioma C6 Cells
Acylamino acids exert no cytotoxic effect toward the glioma C6 cells .
Enhancement of Hydrolytic Stability and Affinity for Specific Binding Sites
It was shown that N-acylation of Semax with arachidonic acid results in enhancement of its hydrolytic stability and increases its affinity for the sites of specific binding in rat cerebellum membranes .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) is an arachidonoyl amino acid . The primary targets of this compound are yet to be fully characterized.
Mode of Action
It is known that most arachidonoyl amino acids are poor ligands for the cb1 receptor .
Biochemical Pathways
It is known that arachidonoyl amino acids, including nag-3h-aba, have been isolated and characterized from bovine brain .
Pharmacokinetics
Its solubility in PBS (pH 7.2) is approximately 1 mg/ml .
Result of Action
It has been found in rat brain by lc-ms techniques . The glycine congener of arachidonoyl amino acids has been found to suppress formalin-induced pain in rats .
Action Environment
It is known that the compound is stable for at least one year when stored at -20°c .
Eigenschaften
IUPAC Name |
3-hydroxy-4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24(28)29/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFIBMHGNMSQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)



